

Spectroscopic Validation of Allyloxymethoxytriglycol: A Comparative Guide

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Compound of Interest

Compound Name: 2,5,8,11-Tetraoxatetradec-13-ene

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This guide provides a comparative analysis of the spectroscopic data for Allyloxymethoxytriglycol against its structural analogues, Triethylene glycol and Allyl ethyl ether. The aim is to facilitate the structural validation of Allyloxymethoxytriglycol through a detailed examination of its expected spectroscopic characteristics alongside experimental data from related compounds.

Structural Overview

Allyloxymethoxytriglycol is a functionalized triethylene glycol derivative. For the purpose of this guide, we will consider its structure to be 2-(allyloxymethoxy)-[2-(2-hydroxyethoxy)ethoxy]ethanol. This structure incorporates the core triethylene glycol backbone, modified with an allyloxymethoxy group. Understanding the spectroscopic signatures of the parent triethylene glycol and a simple allyl ether is crucial for identifying the characteristic signals of the target molecule.

Compound Name	Chemical Structure
Allyloxymethoxytriglycol	
Triethylene glycol	$\text{HO}(\text{CH}_2\text{CH}_2\text{O})_3\text{H}$
Allyl ethyl ether	$\text{CH}_2=\text{CHCH}_2\text{OCH}_2\text{CH}_3$

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for Allyloxymethoxytriglycol and its comparators. The data for Allyloxymethoxytriglycol is predicted based on the functional groups present and typical chemical shifts and absorption frequencies.

¹H NMR Data (Chemical Shift δ [ppm])

Assignment	Allyloxymethoxytriglycol (Predicted)	Triethylene Glycol	Allyl Ethyl Ether
CH ₂ =	5.20-5.40 (m)	-	5.15-5.30 (m)
=CH-	5.85-6.00 (m)	-	5.80-6.00 (m)
Allyl -CH ₂ -O-	4.00-4.10 (d)	-	3.95 (d)
-O-CH ₂ -O-	4.80-4.90 (s)	-	-
-O-CH ₂ -CH ₂ -O- (internal)	3.60-3.70 (m)	3.67 (s)	-
HO-CH ₂ -	3.70-3.80 (t)	3.75 (t)	-
-CH ₂ -OH	2.50-3.50 (br s)	2.89 (t)	-
Ethyl -O-CH ₂ -	-	-	3.45 (q)
Ethyl -CH ₃	-	-	1.20 (t)

¹³C NMR Data (Chemical Shift δ [ppm])

Assignment	Allyloxymethoxytriglycol (Predicted)	Triethylene Glycol[1]	Allyl Ethyl Ether
CH ₂ =	~117	-	~117
=CH-	~134	-	~135
Allyl -CH ₂ -O-	~72	-	~71
-O-CH ₂ -O-	~95	-	-
-O-CH ₂ -CH ₂ -O- (internal)	~70	70.4	-
HO-CH ₂ -	~61	61.3	-
-CH ₂ -O- (adjacent to O-CH ₂ -O)	~68	-	-
Ethyl -O-CH ₂ -	-	-	~66
Ethyl -CH ₃	-	-	~15

Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

Functional Group	Allyloxymethoxytriglycol (Predicted)	Triethylene Glycol[2]	Allyl Ethyl Ether[3]
O-H Stretch (alcohol)	3200-3500 (broad)	3397 (broad)	-
C-H Stretch (sp ³)	2850-3000	2872	2850-2980
C=C Stretch (alkene)	1640-1650	-	1647
C-O Stretch (ether)	1050-1150	1121	1111
=C-H Bend (alkene)	910-990	-	926, 995

Mass Spectrometry (MS) Data (m/z)

Ion Type	Allyloxymethoxytriglycol (Predicted)	Triethylene Glycol[4]	Allyl Ethyl Ether[5]
Molecular Ion [M] ⁺	222 (low abundance)	150 (low abundance)	86
[M+H] ⁺	223	151	87
[M+Na] ⁺	245	173	109
Key Fragments	45, 57, 73, 85, 103, 117, 131	45, 59, 73, 89, 103	29, 41, 57, 71

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Spectral Width: 10-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30).

- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, use a small amount of powder.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

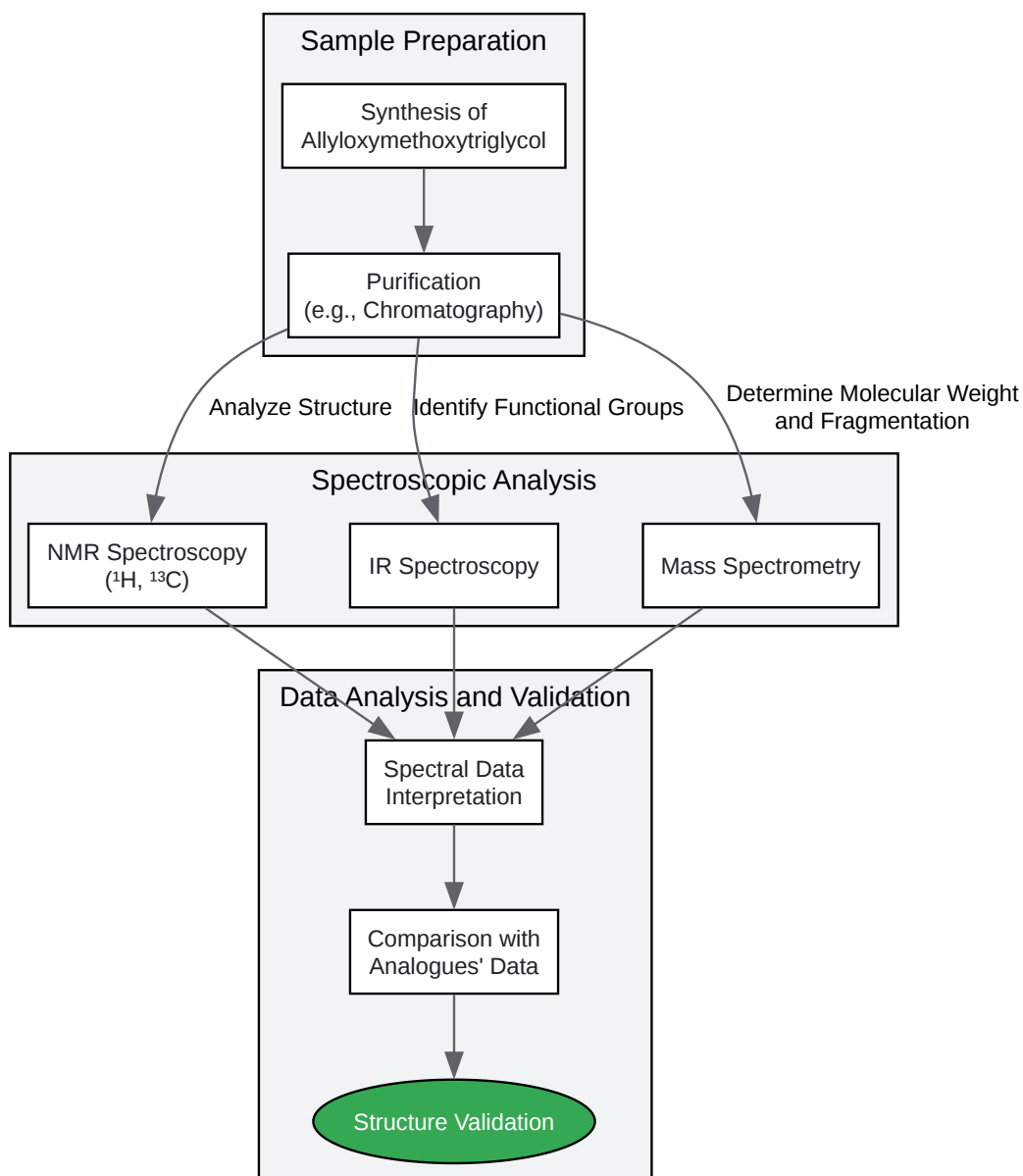
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI) (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).
- Sample Preparation:

- ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 µg/mL).
- EI: For volatile samples, introduce directly into the ion source.
- Acquisition:
 - Ionization Mode: ESI-positive or EI.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of Allyloxymethoxytriglycol's structure.

Spectroscopic Validation Workflow for Allyloxymethoxytriglycol

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Caption: Workflow for the synthesis, purification, and spectroscopic validation of Allyloxymethoxytriglycol.

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